N-Nitroso-3-azabicyclo[3.3.0]octane-d4

LC-MS/MS Isotope Dilution Nitrosamine Impurity

N-Nitroso-3-azabicyclo[3.3.0]octane-d4 (CAS No. 1346604-35-0) is a stable isotope-labeled analog of the nitrosamine N-Nitroso-3-azabicyclo[3.3.0]octane, wherein four hydrogen atoms are replaced by deuterium (d4).

Molecular Formula C7H12N2O
Molecular Weight 144.21 g/mol
Cat. No. B12390429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-3-azabicyclo[3.3.0]octane-d4
Molecular FormulaC7H12N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2C1)N=O
InChIInChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/i4D2,5D2
InChIKeyFSCBDDOKZIRLCN-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Nitroso-3-azabicyclo[3.3.0]octane-d4: A Deuterium-Labeled Internal Standard for Precise Nitrosamine Impurity Quantification in Pharmaceuticals


N-Nitroso-3-azabicyclo[3.3.0]octane-d4 (CAS No. 1346604-35-0) is a stable isotope-labeled analog of the nitrosamine N-Nitroso-3-azabicyclo[3.3.0]octane, wherein four hydrogen atoms are replaced by deuterium (d4) . This compound is primarily utilized as a high-purity (≥95%) analytical reference standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows . It is the deuterated form of Gliclazide EP Impurity B, a known genotoxic nitrosamine impurity found in the antidiabetic drug Gliclazide [1]. Its primary function is to serve as an internal standard (IS) for isotope dilution mass spectrometry, enabling accurate quantification of the corresponding non-deuterated nitrosamine in pharmaceutical drug substances and finished products, thereby supporting regulatory compliance with FDA and EMA guidelines [2].

Why Non-Deuterated Analogs and Alternative Internal Standards Cannot Substitute for N-Nitroso-3-azabicyclo[3.3.0]octane-d4 in Regulated Nitrosamine Analysis


Generic substitution of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 with its non-deuterated counterpart (N-Nitroso-3-azabicyclo[3.3.0]octane, CAS 54786-86-6) or structurally similar isotopic standards fails due to fundamental analytical requirements for trace-level nitrosamine quantification in complex pharmaceutical matrices . Regulatory guidance from the FDA and EMA mandates high-sensitivity methods capable of detecting genotoxic impurities at or below the acceptable intake (AI) limit of 18 ng/day, often translating to low parts-per-billion (ppb) concentrations in drug products [1]. The non-deuterated compound is analytically indistinguishable from the target analyte in mass spectrometry, rendering it useless as an internal standard. Alternative internal standards lacking the precise d4 isotopic signature cannot provide the identical co-elution and ionization behavior necessary to compensate for variable matrix effects and ion suppression, which are known to cause significant quantification bias in LC-MS/MS assays for nitrosamines [2].

Quantitative Differentiation of N-Nitroso-3-azabicyclo[3.3.0]octane-d4: A Comparative Evidence Guide for Procurement


Mass Spectrometric Differentiation: Deuterium-Induced +4 Da Mass Shift Enables Precise Isotope Dilution Quantification

N-Nitroso-3-azabicyclo[3.3.0]octane-d4 possesses a molecular weight of 144.21 g/mol, which is a +4.03 Da mass shift relative to its non-deuterated analog, N-Nitroso-3-azabicyclo[3.3.0]octane (140.18 g/mol) . This mass difference, resulting from the substitution of four hydrogen atoms (¹H) with deuterium (²H) at the 1,1,3,3-tetradeuterio positions, is a critical and quantifiable differentiator in mass spectrometry . In contrast, the non-deuterated compound cannot be resolved from the target analyte by mass-based detection . This specific mass shift allows for the application of isotope dilution mass spectrometry (IDMS), the gold-standard technique for accurate quantification in complex matrices [1].

LC-MS/MS Isotope Dilution Nitrosamine Impurity

Purity and Supplier-Specified Performance: A Comparative Analysis of Commercial Availability for Method Development

Commercially available N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is offered with a minimum purity specification of ≥95% (and in some cases ≥98%) by reputable suppliers . While the non-deuterated analog is also available at similar purity (e.g., ≥95%) , the procurement landscape differs significantly. A search across major chemical vendors reveals that the deuterated standard is listed by multiple specialized isotope-labeling and analytical standard suppliers (e.g., InvivoChem, MuseChem, GLPBio, MedChemExpress), whereas the non-deuterated form is primarily stocked as a general research chemical or a specific pharmacopeial impurity standard (Gliclazide EP Impurity B) [1]. The consistent offering of the d4 compound by vendors specializing in stable isotope-labeled compounds for mass spectrometry underscores its dedicated role as an internal standard.

Method Validation Reference Standard Quality Control

Performance Advantage in Mitigating Matrix Effects for LC-MS/MS Quantification

Stable isotope-labeled internal standards (SIL-IS) like N-Nitroso-3-azabicyclo[3.3.0]octane-d4 are specifically recommended to mitigate matrix effects in LC-MS/MS quantification of nitrosamine impurities, a significant challenge in pharmaceutical analysis [1]. Studies have demonstrated that without a co-eluting SIL-IS, severe matrix effects can lead to inaccurate quantification of nitrosamines in complex drug matrices [1]. The use of an external calibration method without an internal standard, or with a non-co-eluting structural analog, is documented to be insufficient for reliable quantification at trace levels [2]. The d4 internal standard, by co-eluting identically with the target nitrosamine, compensates for variations in sample preparation, ionization efficiency, and instrument drift, thereby improving accuracy and precision [3].

Matrix Effects LC-MS/MS Method Robustness

Key Application Scenarios for N-Nitroso-3-azabicyclo[3.3.0]octane-d4 Based on Differentiated Analytical Performance


Validation of an LC-MS/MS Method for Gliclazide EP Impurity B in Gliclazide Drug Substance

This is the primary and most direct application. N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is used as the deuterated internal standard to develop and validate a quantitative LC-MS/MS method for the specific determination of the nitrosamine impurity N-Nitroso-3-azabicyclo[3.3.0]octane (Gliclazide EP Impurity B) in Gliclazide active pharmaceutical ingredient (API) [1]. The method leverages the +4 Da mass difference to correct for matrix effects, ensuring accurate quantification at levels below the FDA/EMA acceptable intake limit of 18 ng/day [2]. This scenario is critical for ANDA and DMF submissions requiring demonstration of nitrosamine impurity control .

Development of a Multi-Analyte Nitrosamine Impurity Assay for Finished Drug Products

In analytical methods designed to quantify multiple nitrosamine impurities simultaneously (e.g., in combination drug products), N-Nitroso-3-azabicyclo[3.3.0]octane-d4 can be incorporated into a panel of isotope-labeled internal standards [1]. This approach allows for a single, robust method to accurately measure several nitrosamines, including Gliclazide Impurity B, in a complex finished dosage form matrix. The use of a matched internal standard for each analyte is recommended to overcome analyte-dependent matrix effects, as documented in advanced methods for nitrosamine analysis [2].

Stability-Indicating Method Development and Forced Degradation Studies

During pharmaceutical development, forced degradation studies are performed to identify potential degradation products, including nitrosamines [1]. N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is used as an internal standard in these stability-indicating methods to accurately track the formation and increase of Gliclazide Impurity B under various stress conditions (e.g., oxidative, thermal, humidity) [1]. The high specificity of the deuterated standard ensures that the quantification of the newly formed nitrosamine is not confounded by the presence of other degradation products or the sample matrix [2].

Batch Release and Quality Control Testing in a cGMP Environment

Once a validated method is in place, N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is routinely used as the internal standard in quality control (QC) laboratories for the batch release testing of Gliclazide API and finished drug products [1]. The procurement of a consistent, high-purity, and well-characterized deuterated standard is essential for generating reliable and reproducible data to demonstrate compliance with regulatory specifications and to support product release decisions in a cGMP environment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Nitroso-3-azabicyclo[3.3.0]octane-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.